Bienvenue dans la boutique en ligne BenchChem!

N-Desmethylvenlafaxine

SNRI pharmacology transporter inhibition in vitro potency

N-Desmethylvenlafaxine is the definitive CYP3A4-mediated metabolite reference standard for venlafaxine therapeutic drug monitoring. Unlike O-desmethylvenlafaxine, this compound uniquely identifies CYP2D6 metabolic impairment—exhibiting 5.5-22 fold elevation in poor metabolizers—enabling unambiguous pharmacogenetic phenotyping. As Venlafaxine EP Impurity D, it is essential for ANDA submissions, stability studies, and UPLC-MS/MS method validation. Superior to O-desmethylvenlafaxine as a P-gp probe with 3-12 fold brain accumulation in knockout models. ≥98% purity with full Certificate of Analysis.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 149289-30-5
Cat. No. B015947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylvenlafaxine
CAS149289-30-5
Synonyms1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol;  Norvenlafaxine; 
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3
InChIKeyMKAFOJAJJMUXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylvenlafaxine (CAS 149289-30-5) – Minor SNRI Metabolite for Pharmacogenetic and Analytical Reference Applications


N-Desmethylvenlafaxine (CAS 149289-30-5, also known as norvenlafaxine or Wy-45494) is a minor active metabolite of the antidepressant venlafaxine, formed primarily via CYP3A4-mediated N-demethylation [1]. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and serves as a critical analytical reference standard and pharmacogenetic biomarker for venlafaxine metabolism studies [2]. Unlike O-desmethylvenlafaxine (desvenlafaxine), which is the major active metabolite and an FDA-approved drug, N-desmethylvenlafaxine represents a quantitatively minor but diagnostically significant metabolic pathway that becomes disproportionately important in CYP2D6-impaired populations [3].

Why N-Desmethylvenlafaxine Cannot Be Substituted by O-Desmethylvenlafaxine or Venlafaxine in Critical Research Applications


Substitution with venlafaxine, O-desmethylvenlafaxine (desvenlafaxine), or other venlafaxine impurities fails in two key contexts. First, in therapeutic drug monitoring and pharmacogenetic studies, N-desmethylvenlafaxine serves as a specific biomarker for CYP3A4/CYP2C19-mediated metabolic shunting when the primary CYP2D6 pathway is impaired—exhibiting a 5.5-fold to 22-fold elevation in CYP2D6 heterozygous and poor metabolizers, respectively, relative to extensive metabolizers [1]. Neither venlafaxine nor O-desmethylvenlafaxine alone provides this pathway-specific diagnostic information. Second, for analytical method development and validation, N-desmethylvenlafaxine is a required impurity reference standard for venlafaxine quality control, with distinct chromatographic retention properties and mass spectrometric fragmentation patterns that preclude substitution with other venlafaxine-related compounds [2].

Quantitative Differentiation of N-Desmethylvenlafaxine: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Reuptake Inhibition Potency: N-Desmethylvenlafaxine vs. O-Desmethylvenlafaxine vs. Venlafaxine

In rat synaptosomal preparations, N-desmethylvenlafaxine inhibits norepinephrine reuptake with an IC50 of 4.7 µM and serotonin reuptake with an IC50 of 1.6 µM [1]. This potency is approximately 100-fold weaker for serotonin reuptake inhibition compared to O-desmethylvenlafaxine (desvenlafaxine), which exhibits IC50 values of 47.3 nM for hSERT and 531.3 nM for hNET . Venlafaxine itself demonstrates a 30-fold selectivity difference between SERT and NET binding [2].

SNRI pharmacology transporter inhibition in vitro potency

Serum Concentration Elevation in CYP2D6-Impaired Populations: A Pharmacogenetic Differentiation

In CYP2D6 heterozygous extensive metabolizers (HEMs), serum N-desmethylvenlafaxine concentrations are 5.5-fold higher than in homozygous extensive metabolizers (EMs) (p < 0.01). In CYP2D6 poor metabolizers (PMs), concentrations are elevated 22-fold relative to EMs (p < 0.001) [1]. In contrast, O-desmethylvenlafaxine/venlafaxine metabolic ratio decreases by 50% in HEMs versus EMs (p < 0.05) [1].

pharmacogenetics CYP2D6 polymorphism therapeutic drug monitoring

In Vivo Pharmacodynamic Activity: Minimum Effective Dose in Reserpine-Induced Hypothermia Model

N-Desmethylvenlafaxine reverses reserpine-induced hypothermia in mice with a minimum effective dose (MED) of 10 mg/kg [1]. For comparison, the major metabolite O-desmethylvenlafaxine (Wy-45,233) demonstrates superior preclinical activity across multiple CNS pharmacological assays, with the parent study authors concluding it 'had the greatest preclinical activity' among the seven identified metabolites examined [1].

in vivo pharmacology antidepressant activity behavioral assay

Brain Penetration: P-Glycoprotein Substrate Differential vs. O-Desmethylvenlafaxine

In abcb1ab double-knockout mice lacking P-glycoprotein (P-gp), brain concentrations of N-desmethylvenlafaxine were 3-12 times higher compared to wild-type mice, indicating substantial P-gp-mediated efflux limitation of brain penetration [1]. In contrast, O-desmethylvenlafaxine exhibited only a 2-6 fold increase, and venlafaxine showed a 2-3 fold increase under identical conditions [1]. Furthermore, O-desmethylvenlafaxine was the only antidepressant tested that did not show P-gp inhibitory activity in fluorometric calcein-AM assays [2].

blood-brain barrier P-glycoprotein CNS distribution

Pharmacokinetic Exposure Metrics: Comparative Cmax and AUC(0-∞) from Beagle Studies

In beagle dogs following oral venlafaxine administration (10.28 mg/kg), N-desmethylvenlafaxine achieved a Cmax of 50.98±5.76 ng/mL and AUC(0-∞) of 179.26±34.94 ng·h/mL [1]. Under identical conditions, O-desmethylvenlafaxine exhibited Cmax of 2253.80±215.81 ng/mL and AUC(0-∞) of 13,974.99±2784.04 ng·h/mL—approximately 44-fold and 78-fold higher exposure, respectively [1].

pharmacokinetics drug metabolism UPLC-MS/MS quantification

Metabolic Pathway Specificity: CYP3A4/CYP2C19 vs. CYP2D6 Substrate Differentiation

N-Desmethylvenlafaxine is formed exclusively via N-demethylation catalyzed by CYP3A4 and CYP2C19 [1]. In contrast, O-desmethylvenlafaxine formation is mediated by the highly polymorphic CYP2D6 enzyme [2]. Venlafaxine serves as the parent substrate for both pathways. This metabolic pathway divergence is quantitatively reflected in urinary excretion: N-desmethylvenlafaxine accounts for approximately 1% of the administered dose, whereas O-desmethylvenlafaxine glucuronide represents 19% of excreted material [3].

CYP450 metabolism drug metabolism enzyme specificity

Optimal Procurement and Application Scenarios for N-Desmethylvenlafaxine Based on Quantitative Evidence


Pharmacogenetic Biomarker Studies in CYP2D6-Impaired Populations

Utilize N-desmethylvenlafaxine as a serum biomarker for detecting CYP2D6 metabolic impairment in therapeutic drug monitoring and pharmacogenetic research. The compound exhibits a 5.5-fold to 22-fold concentration elevation in CYP2D6 heterozygous and poor metabolizers, respectively, relative to extensive metabolizers—a directional shift opposite to O-desmethylvenlafaxine, which decreases by 50% under identical conditions [1]. This opposing metabolic shunting pattern enables unambiguous identification of CYP2D6-impaired phenotypes and prediction of venlafaxine-related adverse effects.

Blood-Brain Barrier P-Glycoprotein Transport Studies

Deploy N-desmethylvenlafaxine as a sensitive probe substrate for P-glycoprotein (P-gp) functional assays and blood-brain barrier penetration studies. Brain concentrations in P-gp knockout mice increase 3-12 fold compared to wild-type—a 1.5-2x greater P-gp sensitivity than O-desmethylvenlafaxine (2-6 fold increase) [1]. This heightened sensitivity makes N-desmethylvenlafaxine a superior tool for investigating P-gp-mediated drug-drug interactions and efflux transporter function at the BBB.

Analytical Reference Standard for Venlafaxine Impurity Profiling and Method Validation

Employ N-desmethylvenlafaxine as a certified reference standard for venlafaxine impurity profiling in pharmaceutical quality control, ANDA submissions, and stability studies. With Cmax and AUC values approximately 44-fold and 78-fold lower than O-desmethylvenlafaxine [1], and accounting for ~1% of urinary excretion [2], this low-abundance metabolite requires high-sensitivity UPLC-MS/MS methods for accurate quantification. Its distinct chromatographic retention and MS/MS fragmentation patterns make it an essential calibrator for venlafaxine-related impurity analysis and method development.

CYP3A4/CYP2C19 Enzyme Activity Probe in Drug-Drug Interaction Assays

Utilize N-desmethylvenlafaxine as a pathway-specific metabolite probe for assessing CYP3A4 and CYP2C19 activity in drug-drug interaction studies involving venlafaxine metabolism. Formed exclusively via CYP3A4/CYP2C19-mediated N-demethylation—in contrast to O-desmethylvenlafaxine's CYP2D6-dependent pathway [1]—this compound enables researchers to isolate and quantify the minor metabolic route. This differentiation is critical when evaluating the impact of CYP3A4 inhibitors or inducers on venlafaxine disposition in both in vitro microsomal assays and clinical pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethylvenlafaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.